molecular formula C22H17FO2 B11606081 4-(4-fluorophenyl)-2-(4-methoxyphenyl)-4H-chromene

4-(4-fluorophenyl)-2-(4-methoxyphenyl)-4H-chromene

Cat. No.: B11606081
M. Wt: 332.4 g/mol
InChI Key: TVVHDBXVWHQOSZ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-(4-methoxyphenyl)-4H-chromene is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorophenyl)-2-(4-methoxyphenyl)-4H-chromene typically involves the condensation of 4-fluorobenzaldehyde with 4-methoxyphenylacetic acid in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)-2-(4-methoxyphenyl)-4H-chromene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced chromene derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced chromene derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-2-(4-methoxyphenyl)-4H-chromene involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure allows for selective binding and modulation of biological processes.

Comparison with Similar Compounds

    4-(4-Fluorophenyl)-4H-chromene: Lacks the methoxy group, resulting in different chemical and biological properties.

    2-(4-Methoxyphenyl)-4H-chromene: Lacks the fluorophenyl group, leading to variations in reactivity and applications.

    4-(4-Chlorophenyl)-2-(4-methoxyphenyl)-4H-chromene: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.

Uniqueness: 4-(4-Fluorophenyl)-2-(4-methoxyphenyl)-4H-chromene stands out due to the presence of both fluorine and methoxy groups, which impart unique electronic and steric effects

Properties

Molecular Formula

C22H17FO2

Molecular Weight

332.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-(4-methoxyphenyl)-4H-chromene

InChI

InChI=1S/C22H17FO2/c1-24-18-12-8-16(9-13-18)22-14-20(15-6-10-17(23)11-7-15)19-4-2-3-5-21(19)25-22/h2-14,20H,1H3

InChI Key

TVVHDBXVWHQOSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(C3=CC=CC=C3O2)C4=CC=C(C=C4)F

Origin of Product

United States

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